molecular formula C20H19Cl2N5O2 B2867555 1-(3,5-dichlorophenyl)-5-methyl-N-(2-morpholinophenyl)-1H-1,2,4-triazole-3-carboxamide CAS No. 400080-92-4

1-(3,5-dichlorophenyl)-5-methyl-N-(2-morpholinophenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B2867555
CAS RN: 400080-92-4
M. Wt: 432.31
InChI Key: LPNCYBBHCKCGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dichlorophenyl)-5-methyl-N-(2-morpholinophenyl)-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C20H19Cl2N5O2 and its molecular weight is 432.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • The compound falls into a broader category of 1,2,4-triazole derivatives, known for their antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been synthesized and tested against various microorganisms, showing good to moderate activities against test strains (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). These findings suggest a potential application of the compound in developing antimicrobial agents.

Corrosion Inhibition

  • Another application is in the field of corrosion science, where similar triazole derivatives have been studied for their efficacy as corrosion inhibitors for metals in acidic media. A study demonstrated that a triazole derivative exhibited up to 99% inhibition efficiency for mild steel corrosion in hydrochloric acid, indicating the potential of such compounds in protecting metals against corrosion (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Antitumor Activity

  • Triazole derivatives have also shown promise in anticancer research. The synthesis and structural analysis of compounds similar to the one have led to the identification of derivatives with significant antitumor activities against various cancer cell lines, suggesting their utility in the development of new cancer therapies (Ji, Jin, Zhao, Zheng, Song, Ge, Liu, & Lu, 2018).

Antileishmanial Activity

  • Research into the antiparasitic properties of 1,2,4-triazole derivatives has uncovered compounds with considerable antileishmanial activity, indicating their potential use in treating parasitic infections (Süleymanoğlu, Ustabaş, Direkel, Alpaslan, & Ünver, 2018).

Antinociceptive Effects

  • In a study focused on the antinociceptive effects of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in mice, it was found that these compounds exhibit significant antinociceptive activity without affecting motor coordination or causing myorelaxation. This suggests the potential therapeutic applications of triazole derivatives in pain management (Joanna, Talarek, Orzelska, Fidecka, Wujec, & Plech, 2013).

properties

IUPAC Name

1-(3,5-dichlorophenyl)-5-methyl-N-(2-morpholin-4-ylphenyl)-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N5O2/c1-13-23-19(25-27(13)16-11-14(21)10-15(22)12-16)20(28)24-17-4-2-3-5-18(17)26-6-8-29-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNCYBBHCKCGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=CC=C3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.